
N,N-Bis(4-hydroxybutyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-hydroxybutyl)hexanamide: is a chemical compound with the molecular formula C14H29NO3 It is an amide derivative of hexanoic acid, featuring two 4-hydroxybutyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-hydroxybutyl)hexanamide typically involves the reaction of hexanoyl chloride with 4-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(4-hydroxybutyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are primary or secondary amines.
Substitution: The major products are ethers or esters, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(4-hydroxybutyl)hexanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and hydrolysis. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: this compound has potential applications in drug development. Its structure can be modified to create derivatives with pharmacological activity, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups can participate in polymerization reactions, leading to materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(4-hydroxybutyl)hexanamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and amide groups play crucial roles in these interactions, allowing the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-hydroxyethyl)hexanamide: Similar structure but with shorter hydroxyalkyl chains.
N,N-Bis(4-hydroxybutyl)octanamide: Similar structure but with a longer fatty acid chain.
N,N-Bis(4-hydroxybutyl)decanamide: Similar structure but with an even longer fatty acid chain.
Uniqueness: N,N-Bis(4-hydroxybutyl)hexanamide is unique due to its specific combination of functional groups and chain length. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of two hydroxyl groups allows for multiple points of chemical modification, enhancing its utility in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
113505-10-5 |
|---|---|
Molekularformel |
C14H29NO3 |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
N,N-bis(4-hydroxybutyl)hexanamide |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-9-14(18)15(10-5-7-12-16)11-6-8-13-17/h16-17H,2-13H2,1H3 |
InChI-Schlüssel |
MGORMQIKUFYKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(CCCCO)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


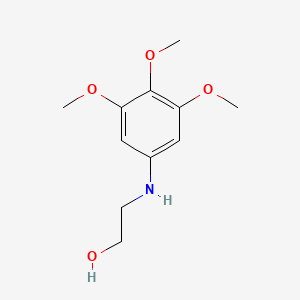
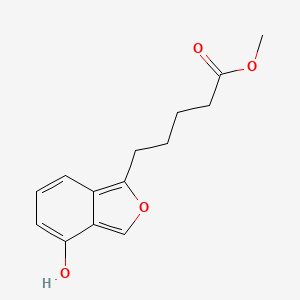
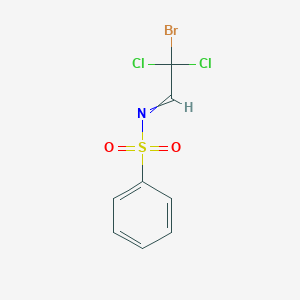
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
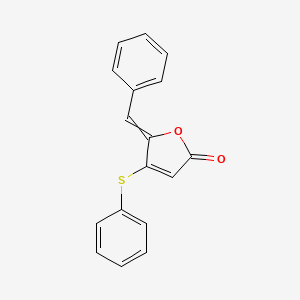
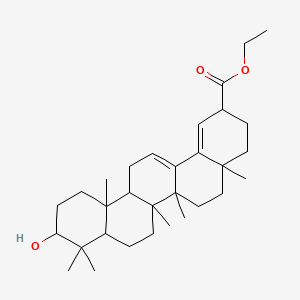
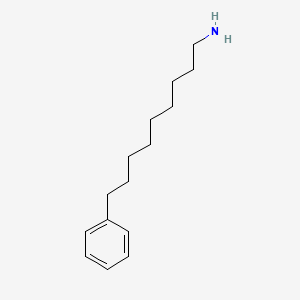
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
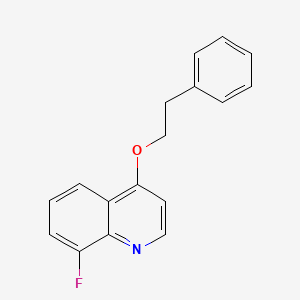
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
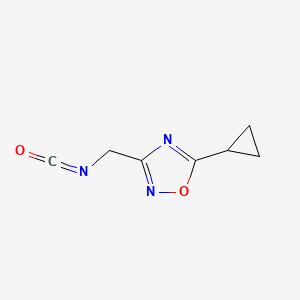
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

